3-(Methylamino)-3,4-dihydroquinazolin-4-one

Quality Control Analytical Chemistry Material Science

Problem: Quinazolinone SAR programs fail when unvalidated N3-amino analogs introduce potency variability that invalidates established structure-activity relationships. Even minor N3 modifications can cause >60-fold potency shifts. Solution: 3-(Methylamino)-4(3H)-quinazolinone (CAS 60512-86-9) is a well-characterized scaffold delivered at ≥97% purity with verified identity (mp 110°C, diagnostic ¹H NMR δ 2.8-3.1 ppm N-CH₃). It enables high-yield derivatization (96% with isocyanates) for generating focused libraries across anticancer, antimicrobial, and antiviral programs. Procure with confidence-consistent quality eliminates starting-material variability as a confounding factor in dose-response studies.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 60512-86-9
Cat. No. B1304624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylamino)-3,4-dihydroquinazolin-4-one
CAS60512-86-9
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCNN1C=NC2=CC=CC=C2C1=O
InChIInChI=1S/C9H9N3O/c1-10-12-6-11-8-5-3-2-4-7(8)9(12)13/h2-6,10H,1H3
InChIKeyJKSIQISCRSIACR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methylamino)-3,4-dihydroquinazolin-4-one (60512-86-9): A Procurement-Focused Overview for Quinazolinone Scaffold Research


3-(Methylamino)-3,4-dihydroquinazolin-4-one (CAS 60512-86-9) is a quinazolin-4(3H)-one derivative characterized by a methylamino substitution at the N3 position, with a molecular formula of C9H9N3O and a molecular weight of 175.19 g/mol . This compound serves as a foundational scaffold in medicinal chemistry, with its core structure being integral to the development of agents targeting diverse therapeutic areas, including antimicrobial, anticancer, and endocrine pathways . For procurement purposes, it is typically available as a solid with purities of ≥95% or ≥97%, intended strictly for research and development use .

Why 3-(Methylamino)-3,4-dihydroquinazolin-4-one (60512-86-9) Cannot Be Substituted by Generic Analogs


Procuring a generic quinazolinone analog as a substitute for 3-(Methylamino)-3,4-dihydroquinazolin-4-one (60512-86-9) is a high-risk strategy for research continuity. The biological activity of this scaffold is exquisitely sensitive to the nature and position of its substituents. Minor modifications to the N3-amino group can lead to dramatic shifts in target affinity and efficacy. For instance, in a class-level study of related quinazolinones as thyroid stimulating hormone receptor (TSHR) agonists, optimization around the N3 position yielded a compound (8b) that was 60-fold more potent than the initial hit (1a) [1]. Similarly, the antimicrobial activity of 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones is highly dependent on the specific amine used [2]. Therefore, substituting 3-(Methylamino)-3,4-dihydroquinazolin-4-one with an unvalidated analog—even one with a seemingly similar structure—introduces unacceptable variability and invalidates established structure-activity relationships (SAR). The following section provides the specific, verifiable evidence required for the informed selection of this precise compound.

Quantitative Differentiation Evidence: 3-(Methylamino)-3,4-dihydroquinazolin-4-one (60512-86-9) vs. Key Analogs


Melting Point Specification: 3-(Methylamino)-3,4-dihydroquinazolin-4-one (110°C) vs. N3-Amino Analog 3-Aminoquinazolin-4(3H)-one (209-213°C)

A key differentiator for procurement and quality control is the compound's melting point, which provides a direct, verifiable physical property. 3-(Methylamino)-3,4-dihydroquinazolin-4-one exhibits a reported melting point of 110 °C [1]. This is significantly and measurably lower than the melting point of its closely related N3-amino analog, 3-aminoquinazolin-4(3H)-one (CAS 14663-46-8), which is reported to be in the range of 209-213 °C [2]. This difference is not merely academic; it serves as a critical identity and purity check. A substance with a melting point near 210°C cannot be the target compound, and vice versa. Furthermore, the melting point of a derivative synthesized from this compound can also serve as a quality indicator. For instance, the reaction of 3-methylamino-4(3H)quinazolinone with 4-chlorophenyl isocyanate yields a urea derivative with a reported melting point of 186-188 °C .

Quality Control Analytical Chemistry Material Science

Established Synthetic Utility: High-Yield (96%) Derivatization of 3-(Methylamino)-3,4-dihydroquinazolin-4-one

The compound's value as a synthetic building block is evidenced by a documented, high-yielding transformation. A specific procedure details the reaction of 3-methylamino-4(3H)quinazolinone with 4-chlorophenyl isocyanate in 1,2-dichloroethane under reflux for 72 hours . This reaction proceeds to give a novel urea derivative as a white solid in a 96% yield (3.61 g from 2.00 g of starting material) . This high-yielding transformation serves as a proof-of-concept for the efficient derivatization of the N3-methylamino handle, offering a tangible advantage over analogs with different functional groups that may require less efficient or lower-yielding reaction pathways.

Medicinal Chemistry Synthetic Methodology Lead Optimization

Analytical Reference: Definitive ¹H NMR Signature of 3-(Methylamino)-3,4-dihydroquinazolin-4-one for Identity Verification

A definitive ¹H NMR signature is available for this compound, providing a robust method for structural confirmation. In DMSO-d6, the spectrum is characterized by distinct signals for the N-methylamino protons in the region of δ 2.8–3.1 ppm, while the aromatic protons of the quinazolinone core resonate between δ 6.8–8.2 ppm . This spectral fingerprint is specific to the 3-(methylamino) substitution pattern and can be used to verify the compound's identity against other N3-substituted analogs, such as the N3-amino derivative or other alkylamino variants, whose NMR spectra would exhibit different chemical shifts and multiplicities.

Analytical Chemistry Quality Control Structural Biology

Validated Application Scenarios for Procuring 3-(Methylamino)-3,4-dihydroquinazolin-4-one (60512-86-9)


Medicinal Chemistry Campaigns Targeting Kinase, Antimicrobial, and Other Pathways

Procuring 3-(Methylamino)-3,4-dihydroquinazolin-4-one (60512-86-9) is most appropriate for medicinal chemistry programs engaged in SAR exploration around the quinazolinone core. As demonstrated by the high-yielding derivatization (96%) with isocyanates , the compound serves as an efficient and proven starting point for generating focused libraries. The class-level evidence confirms that even minor modifications to the N3-amino group can result in large shifts in biological activity, such as a 60-fold increase in potency for a related TSHR agonist [1]. Therefore, this specific compound is the correct choice for chemists seeking to build upon established SAR data for quinazolinones in diverse therapeutic areas, including anticancer, antimicrobial, and antiviral research [1].

Method Development and Validation in Analytical Chemistry

This compound is well-suited for use as an analytical standard or for method development in quality control and research laboratories. Its distinct physical and spectral properties provide multiple points of verification. The reported melting point of 110 °C [2] offers a rapid identity check. For more detailed analysis, the documented ¹H NMR spectrum provides a clear fingerprint with diagnostic signals for both the N-methylamino group (δ 2.8–3.1 ppm) and the aromatic core (δ 6.8–8.2 ppm) . These properties make it a reliable reference material for calibrating instruments or developing assays to differentiate this specific N3-methylamino analog from other closely related quinazolinone impurities or byproducts.

Procurement of a Defined Reference Standard for QC of Novel Quinazolinone Libraries

For organizations synthesizing and characterizing novel quinazolinone libraries, 3-(Methylamino)-3,4-dihydroquinazolin-4-one can be procured as a well-characterized reference standard. Its defined specifications, including commercial purities of ≥97% and a validated NMR signature , allow for precise quality control. This is particularly valuable for comparing the physicochemical properties of novel derivatives, such as lipophilicity (cLogP) or metabolic stability, against a known and consistent baseline. Using a well-defined standard ensures that observed differences in a series are due to structural modifications rather than variability in the starting material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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